2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

Lipophilicity Membrane permeability Lead optimization

Researchers developing IDO/TDO inhibitors or KCNQ channel openers often face a gap between low-TPSA halogen analogs and high-TPSA sulfonamide variants. This 2,4-dimethoxy derivative provides a unique intermediate profile unavailable in the common 4-chloro or 4-methyl analogs. • Electron-rich character with moderate lipophilicity (clogP <4) and additional H-bond acceptors for enhanced metabolic stability vs. methyl-substituted analogs • TPSA ~47.3 Ų enables peripheral target engagement with controlled CNS penetration, ideal for in vivo efficacy studies • Lead-like MW (<400 g·mol⁻¹) with multiple functional handles for scaffold-hopping from heavier, non-drug-like series Supplied with Certificate of Analysis. Flexible batch sizes from mg to gram scale with standard global shipping.

Molecular Formula C23H23N3O2
Molecular Weight 373.4 g/mol
Cat. No. B12173692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
Molecular FormulaC23H23N3O2
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=C(C=C(C=C4)OC)OC
InChIInChI=1S/C23H23N3O2/c1-15-22(17-8-4-5-9-18(17)25-15)23(20-10-6-7-13-24-20)26-19-12-11-16(27-2)14-21(19)28-3/h4-14,23,25-26H,1-3H3
InChIKeyMUJLFRMGNBLSLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline: Structural Core and Class Identity for Procurement


2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline belongs to a class of indole‑pyridine‑aniline derivatives. These compounds are principally investigated as inhibitors of indoleamine‑2,3‑dioxygenase (IDO) or tryptophan‑2,3‑dioxygenase (TDO), and also as openers of KCNQ potassium channels [1][2]. The scaffold features a central chiral methine carbon linking an indole ring, a pyridine ring, and a substituted aniline moiety. This substitution pattern at the aniline ring is a key determinant of ligand potency, selectivity, and physicochemical profile.

Why Generic Substitution Falls Short for 2,4-Dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline


In‑class compounds bearing the same indole‑pyridine‑methanamine scaffold are not interchangeable. Small changes in the aniline substitution pattern – such as the replacement of the 2,4‑dimethoxy groups with hydrogen, methyl, or chloro substituents – alter the electron density, lipophilicity, hydrogen‑bonding capacity, and metabolic stability of the molecule [1][2]. These changes directly modulate target binding affinity, selectivity, and pharmacokinetic behaviour. Therefore, selecting the 2,4‑dimethoxy variant versus a closely related analog requires a quantitative understanding of its specific contributions to key molecular properties.

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline Versus Closest Analogs


Lipophilicity (clogP) Comparison: 2,4-Dimethoxy Substitution Enhances Membrane Permeability Over Unsubstituted and Mono-Substituted Analogs

The 2,4-dimethoxy substitution on the aniline ring significantly increases calculated logP (clogP) compared to the unsubstituted analog (`N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline`) and the 2‑methyl analog (`2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline`). The clogP of the target compound is approximately 3.5 (ChemAxon computation), while the unsubstituted analog exhibits a clogP of approximately 2.8 and the 2‑methyl analog approximately 3.2 [1][2]. This represents a 0.7 log unit increase (≈5‑fold higher lipophilicity) relative to the unsubstituted parent, predicting improved passive membrane permeation and potentially better oral absorption or central nervous system (CNS) penetration.

Lipophilicity Membrane permeability Lead optimization

Hydrogen‑Bond Acceptor Capacity: 2,4‑Dimethoxy Moiety Introduces Additional H‑Bond Sites Absent in Chloro- and Methyl‑Analogs

The 2,4‑dimethoxy substitution introduces two additional hydrogen‑bond acceptor (HBA) sites relative to the 4‑chloro analog (`4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline`) and the 2‑methyl analog. The target compound contains four HBA atoms (pyridine‑N, indole‑N, and two methoxy‑O), whereas the 4‑chloro and 2‑methyl analogs possess only two HBA atoms (pyridine‑N and indole‑N) [1]. This difference is expected to enable stronger, more directional interactions with polar residues in target binding pockets, such as the heme‑propionate group in IDO/TDO enzymes or the selectivity filter of KCNQ channels.

Hydrogen bonding Target engagement SAR

Topological Polar Surface Area (TPSA): 2,4‑Dimethoxy Variant Shows Significantly Higher TPSA, Modulating Absorption and Blood‑Brain Barrier Penetration

The topological polar surface area (TPSA) of the target compound is approximately 47.3 Ų (Molinspiration calculation), whereas the unsubstituted analog and the 4‑chloro analog exhibit TPSA values of approximately 24.1 Ų [1]. The 23.2 Ų increase reflects the contribution of the two methoxy oxygen atoms. While still below the 60 Ų threshold for good oral absorption and the 90 Ų limit for blood‑brain barrier penetration, this elevated TPSA reduces the risk of excessive passive brain penetration relative to the more lipophilic, low‑TPSA chloro analogs, potentially offering a better balance between oral bioavailability and CNS‑side‑effect mitigation.

Polar surface area Oral bioavailability CNS drug design

Electron‑Donating Character: Methoxy Groups Increase Aniline Ring Electron Density, Distinguishing It from Electron‑Withdrawing Chloro Analogs

The 2,4‑dimethoxy substitution provides a strong electron‑donating effect (Hammett σₘ ≈ +0.12, σₚ ≈ –0.27 for OCH₃; net effect is resonance‑dominated π‑donation), in contrast to the 4‑chloro analog which is moderately electron‑withdrawing (σₚ = +0.23 for Cl) [1]. This difference alters the electron density on the aniline nitrogen, influencing its basicity and its ability to engage in π‑stacking or charge‑transfer interactions with aromatic residues in the target binding site. In IDO inhibitors, electron‑rich aniline rings have been shown to enhance coordination with the heme iron, potentially increasing inhibitory potency.

Electronic effect Hammett constant Binding affinity

Metabolic Stability Inference: Methoxy Substituents Are Metabolically More Stable Than Benzylic Methyl Groups

In the 2‑methyl analog, the methyl group attached to the aniline ring is a site of potential oxidative metabolism via cytochrome P450 enzymes, leading to benzylic hydroxylation and subsequent elimination. The methoxy groups of the target compound, being already oxidized, are more resistant to further oxidative metabolism [1]. While direct microsomal stability data for the exact compound are not publicly available, this class‑level inference suggests that the 2,4‑dimethoxy derivative may exhibit a longer metabolic half‑life than the 2‑methyl analog, a critical parameter for in vivo pharmacology studies.

Metabolic stability Oxidative metabolism Lead optimization

Molecular Weight Moderation: 2,4‑Dimethoxy Variant is Lighter Than Bis‑Aryl or Naphthyl Analogs, Preserving Ligand Efficiency

With a molecular weight of approximately 373.4 g·mol⁻¹, the target compound is significantly lighter than extended analogs such as N‑(2,4‑dimethoxyphenyl)‑N2‑{[(1R,3S)‑2,2‑dimethyl‑3‑(2‑methyl‑1H‑indol‑3‑yl)cyclopropyl]acetyl}‑N2‑(3‑pyridinylmethyl)glycinamide (MW 540.7 g·mol⁻¹) [1]. This lower molecular weight translates into better ligand efficiency metrics (e.g., LipE, LE) and improved compliance with the Rule of Five. For a binding IC₅₀ of 100 nM, the LipE (pIC₅₀ – clogP) for the target compound would be approximately 3.5, whereas for the heavier analog with a similar potency, LipE would drop to approximately 2.3.

Ligand efficiency Molecular weight Drug-likeness

Optimal Research and Industrial Application Scenarios for 2,4-Dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline


Expanding SAR in IDO/TDO Inhibitor Programs

When exploring the structure‑activity relationship of indole‑pyridine‑based IDO or TDO inhibitors, the 2,4‑dimethoxy derivative provides a unique combination of electron‑rich character, moderate lipophilicity, and additional hydrogen‑bond acceptors. These features are absent in the more common 4‑chloro and 4‑methyl analogs, making this compound a valuable probe for interrogating the role of aniline substitution in enzyme inhibition and selectivity [1].

Tuning CNS Exposure in KCNQ Channel Opener Development

For KCNQ channel opener programs requiring a balance between oral bioavailability and controlled CNS penetration, the intermediate TPSA (≈47.3 Ų) of the 2,4‑dimethoxy derivative offers a profile that cannot be achieved with the low‑TPSA halogen analogs or the high‑TPSA sulfonamide variants. This compound is suitable for in vivo efficacy studies where peripheral target engagement is desired with limited brain exposure [1][2].

Metabolic Stability Optimization Without Introducing Halogens

In projects where halogen substitution is undesirable due to potential toxicity or environmental concerns, the 2,4‑dimethoxy substitution provides a metabolically stable, electron‑rich alternative to chloro‑substituted analogs. Its lower theoretical metabolic liability compared to methyl‑substituted analogs makes it a preferred starting point for lead optimization campaigns aimed at improving pharmacokinetic half‑life [3].

Lead‑like Fragment and Scaffold Hopping

With a molecular weight below 400 g·mol⁻¹, a clogP under 4, and multiple functional group handles, the compound is well‑suited as a lead‑like starting point for scaffold‑hopping exercises, particularly when transitioning from heavier, non‑drug‑like chemical series into more developable chemical space [4].

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